2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
This compound belongs to a class of synthetic molecules featuring a benzo[d][1,3]dioxol-5-yloxy moiety linked to a piperazine-pyridazine scaffold. The structure combines a pyridazin-3-yl ring substituted with an o-tolyl group and a piperazine-ethanone backbone, which is further functionalized with a benzodioxole group.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-17-4-2-3-5-19(17)20-7-9-23(26-25-20)27-10-12-28(13-11-27)24(29)15-30-18-6-8-21-22(14-18)32-16-31-21/h2-9,14H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPGTTDUJMHVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule notable for its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of g/mol. The structure features a benzo[d][1,3]dioxole moiety, a piperazine unit, and a pyridazine derivative, which contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | g/mol |
| Key Functional Groups | Benzo[d][1,3]dioxole, Piperazine, Pyridazine |
Anti-inflammatory and Analgesic Effects
Recent studies have highlighted the anti-inflammatory and analgesic properties of similar compounds featuring the benzo[d][1,3]dioxole structure. For instance, derivatives of 6-phenylpyridazin-3(2H)-ones demonstrated significant activity against inflammation in rat models using the carrageenan-induced paw edema test and acetic acid-induced writhing model. These studies indicated that certain analogs exhibited potent selectivity for cyclooxygenase-2 (COX-2) over COX-1, suggesting a favorable side effect profile .
Molecular docking studies have shown that compounds with structural similarities to this compound bind effectively to the active sites of COX enzymes. This binding affinity correlates with their anti-inflammatory efficacy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar backbones have been evaluated for their activity against various pathogens. For example, some derivatives have shown effectiveness against Mycobacterium bovis BCG with minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL .
Antioxidant Activity
Research indicates that compounds containing dioxole moieties often exhibit high antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases . This property may enhance the therapeutic potential of this compound in various clinical settings.
Case Study 1: Evaluation of Anti-inflammatory Activity
In a study assessing anti-inflammatory effects, several pyridazinone derivatives were synthesized and tested. The most potent analog exhibited a selectivity index of 10 for COX-2 over COX-1, indicating a promising therapeutic profile with reduced gastrointestinal side effects compared to traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
A series of compounds derived from benzo[d][1,3]dioxole were tested against bacterial strains. The results demonstrated that structural modifications could enhance antimicrobial efficacy significantly, suggesting that similar modifications could be explored for this compound .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's chemical structure can be described as a derivative of benzo[d][1,3]dioxole, featuring a piperazine moiety linked to a pyridazine ring. The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole unit followed by the attachment of the piperazine and pyridazine components.
Synthesis Overview:
- Starting Materials: 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate.
- Reagents: Acetonitrile, potassium carbonate, and various alkylating agents.
- Yield: Approximately 65% to 81% depending on the specific synthetic pathway employed .
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. For instance:
- Mechanism of Action: It is believed to inhibit specific signaling pathways involved in cancer cell proliferation.
- Case Study: In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potency in the micromolar range .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects:
- Targeted Disorders: Potential applications include treatment for anxiety and depression due to its interaction with serotonin receptors.
- Case Study: Animal models showed reduced anxiety-like behavior following administration of the compound, suggesting its efficacy as a novel anxiolytic agent .
Therapeutic Applications
The unique properties of this compound open avenues for several therapeutic applications:
Comparison with Similar Compounds
Key structural differences :
- Pyridazine vs. aryl substituents : Unlike most analogs in the evidence, which feature phenyl, chlorophenyl, or tolyl groups on the piperazine ring (e.g., compounds 21–24 in ), the target compound incorporates a pyridazin-3-yl ring substituted with o-tolyl. This may enhance π-π stacking interactions in biological targets .
Physicochemical Properties
- Melting points : Piperazine HCl salts with aryl substituents (e.g., 9 , 21–24 ) typically melt between 164–203°C, suggesting moderate thermal stability . The pyridazine moiety in the target compound may lower melting points due to reduced symmetry, but experimental confirmation is lacking.
- Elemental analysis : Analogs like 25 and 26 () show carbon (61–65%), hydrogen (5–6%), and nitrogen (~5%) content, consistent with benzodioxole-piperazine frameworks. Deviations in the target compound’s elemental profile would arise from its pyridazine-o-tolyl group.
Spectroscopic Characterization
- 1H-NMR: Piperazine protons in analogs resonate at δ 2.3–3.4 ppm, while benzodioxole protons appear as singlets near δ 5.8–6.0 ppm .
- IR spectroscopy: Strong carbonyl (C=O) stretches at 1637–1661 cm⁻¹ in analogs (e.g., 6c, 4c) suggest similar ethanone absorption for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
